

An In-depth Technical Guide to the Synthesis and Discovery of 2-Phenoxybenzaldehyde

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Compound of Interest

Compound Name: 2-Phenoxybenzaldehyde

Cat. No.: B049139

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-phenoxybenzaldehyde**, an aromatic aldehyde with significant applications as a chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document details the principal synthetic methodologies for its preparation, including the Ullmann condensation and Williamson ether synthesis, supported by detailed experimental protocols. Quantitative data, including spectroscopic information (NMR, IR, and MS), are systematically presented in tabular format for ease of comparison and reference. Furthermore, this guide illustrates the generalized experimental workflows for its synthesis using Graphviz diagrams, adhering to specified visualization standards. While the specific discovery of this compound is not well-documented, its history is intrinsically linked to the development of classical ether synthesis reactions.

Introduction

2-Phenoxybenzaldehyde, also known as 2-formyldiphenyl ether, is an organic compound featuring a phenoxy group ortho to an aldehyde functionality on a benzene ring. Its chemical structure, possessing both a reactive aldehyde and a stable ether linkage, makes it a valuable building block in organic synthesis. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and the formation of Schiff bases, while the diphenyl ether moiety forms the core scaffold of many

biologically active molecules. This guide aims to provide researchers and professionals in the field of drug development and chemical synthesis with a detailed resource on the synthesis and properties of **2-phenoxybenzaldehyde**.

Chemical and Physical Properties

2-Phenoxybenzaldehyde is a liquid at room temperature.^[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **2-Phenoxybenzaldehyde**

Property	Value	Reference
CAS Number	19434-34-5	[1][2]
Molecular Formula	C ₁₃ H ₁₀ O ₂	[1][2]
Molecular Weight	198.22 g/mol	[1][2]
Appearance	Colorless to Yellow Liquid	[1]
SMILES	<chem>O=Cc1ccccc1Oc2ccccc2</chem>	[1]
InChI Key	IMPIIVKYTNMBCD- UHFFFAOYSA-N	[1]

Synthesis of 2-Phenoxybenzaldehyde

The synthesis of **2-phenoxybenzaldehyde** is primarily achieved through two classical and robust methods for the formation of diaryl ethers: the Ullmann condensation and the Williamson ether synthesis.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. In the context of **2-phenoxybenzaldehyde** synthesis, this typically involves the reaction of 2-chlorobenzaldehyde or 2-bromobenzaldehyde with phenol in the presence of a copper catalyst and a base.

Generalized Reaction Scheme:

A detailed experimental protocol, adapted from procedures for analogous compounds, is provided below.

Williamson Ether Synthesis

The Williamson ether synthesis is another fundamental method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide. For the synthesis of **2-phenoxybenzaldehyde**, this would involve the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with a suitable phenylating agent or, more commonly, the reaction of a phenoxide with 2-halobenzaldehyde.

Generalized Reaction Scheme:

A detailed experimental protocol based on this synthetic route is outlined below.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **2-phenoxybenzaldehyde**, based on established methodologies for diaryl ether synthesis.

Protocol 1: Synthesis via Ullmann Condensation

This protocol is adapted from the general principles of the Ullmann condensation for diaryl ether synthesis.

Materials:

- 2-Chlorobenzaldehyde
- Phenol
- Copper(I) oxide (Cu_2O) or other copper catalyst
- Potassium carbonate (K_2CO_3), anhydrous
- Dimethylformamide (DMF), anhydrous
- Toluene

- Hydrochloric acid (1 M)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).
- **Solvent Addition:** Add anhydrous dimethylformamide (DMF) to the flask.
- **Reaction:** Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove inorganic salts and the copper catalyst.
- **Extraction:** Transfer the filtrate to a separatory funnel and add toluene and water. Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by vacuum distillation or column chromatography on silica gel to yield **2-phenoxybenzaldehyde**.

Expected Yield: Yields for Ullmann condensations can vary widely depending on the specific substrates and conditions, but are typically in the range of 60-80%.

Protocol 2: Synthesis via Williamson Ether Synthesis

This protocol is based on the Williamson ether synthesis, adapted for the preparation of **2-phenoxybenzaldehyde**.

Materials:

- Salicylaldehyde (2-hydroxybenzaldehyde)
- Fluorobenzene or other activated aryl halide
- Sodium hydride (NaH) or potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF) or acetone, anhydrous
- Ethyl acetate
- Saturated aqueous ammonium chloride solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- **Formation of Phenoxide:** In a dry round-bottom flask under an inert atmosphere, dissolve salicylaldehyde (1.0 eq) in anhydrous DMF. Cool the solution in an ice bath and add sodium hydride (1.1 eq) portion-wise. Stir the mixture until the evolution of hydrogen gas ceases.
- **Addition of Aryl Halide:** To the resulting phenoxide solution, add the activated aryl halide (e.g., fluorobenzene) (1.0 eq).
- **Reaction:** Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C) and stir for 12-24 hours. Monitor the reaction by TLC.
- **Work-up:** Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

- Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to afford pure **2-phenoxybenzaldehyde**.

Data Presentation

The following tables summarize the available spectroscopic data for **2-phenoxybenzaldehyde**. This data is essential for the identification and characterization of the compound.

Table 2: ¹H NMR Spectroscopic Data for **2-Phenoxybenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~10.3	s	Aldehyde H
~7.9	dd	Aromatic H
~7.6	m	Aromatic H
~7.4	m	Aromatic H
~7.2	m	Aromatic H
~7.0	m	Aromatic H

Note: Predicted and experimental values for similar compounds suggest a complex aromatic region between 7.0 and 8.0 ppm. The aldehyde proton is expected to be a singlet downfield.

Table 3: ¹³C NMR Spectroscopic Data for **2-Phenoxybenzaldehyde**

Chemical Shift (δ) ppm	Assignment
~190	Aldehyde C (C=O)
~160	Aromatic C (C-O)
~157	Aromatic C (C-O)
~136	Aromatic C-H
~130	Aromatic C-H
~129	Aromatic C
~125	Aromatic C-H
~124	Aromatic C-H
~122	Aromatic C-H
~119	Aromatic C-H

Note: These are approximate chemical shifts based on data for analogous structures.

Table 4: IR Spectroscopic Data for **2-Phenoxybenzaldehyde**

Wavenumber (cm^{-1})	Functional Group Assignment
~3060	C-H stretch (aromatic)
~2850, ~2750	C-H stretch (aldehyde)
~1690	C=O stretch (aromatic aldehyde)
~1590, ~1480	C=C stretch (aromatic)
~1240	C-O stretch (aryl ether)

Note: Characteristic peaks are based on data for similar aromatic aldehydes and diaryl ethers.

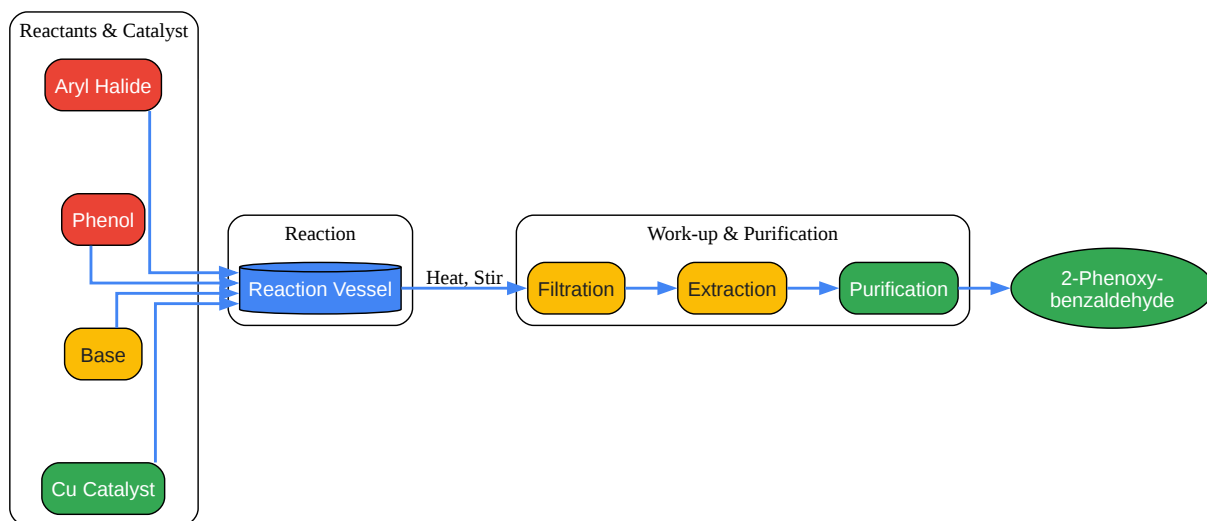
Table 5: Mass Spectrometry Data for **2-Phenoxybenzaldehyde**

m/z	Assignment
198	$[M]^+$ (Molecular ion)
197	$[M-H]^+$
169	$[M-CHO]^+$
77	$[C_6H_5]^+$

Note: Fragmentation pattern is predicted based on the structure.

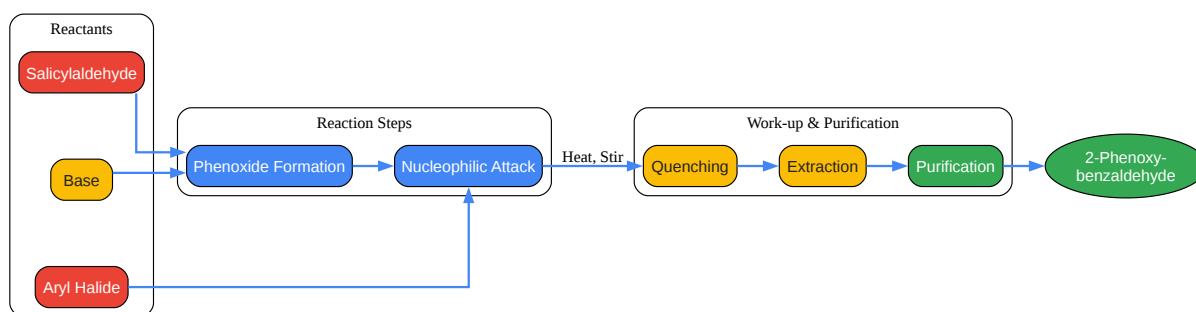
Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the synthesis of **2-phenoxybenzaldehyde**.



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Caption: Generalized workflow for the Ullmann condensation synthesis.



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Caption: Generalized workflow for the Williamson ether synthesis.

Conclusion

2-Phenoxybenzaldehyde is a synthetically valuable molecule whose preparation is readily achievable through well-established organic reactions such as the Ullmann condensation and Williamson ether synthesis. This guide has provided a detailed overview of these synthetic routes, complete with adaptable experimental protocols and comprehensive spectroscopic data for the characterization of the final product. The provided workflows and data tables serve as a practical resource for chemists engaged in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science research. While a definitive historical account of its discovery remains obscure, the synthesis of **2-phenoxybenzaldehyde** represents a classic application of fundamental ether formation methodologies that have been cornerstones of organic chemistry for over a century.

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References

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